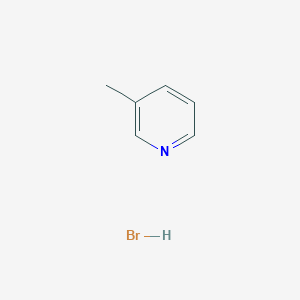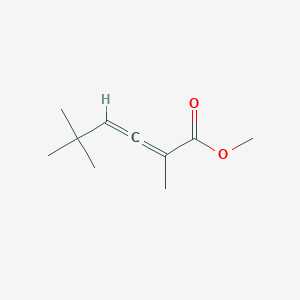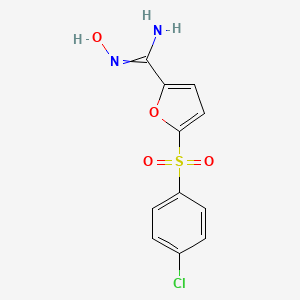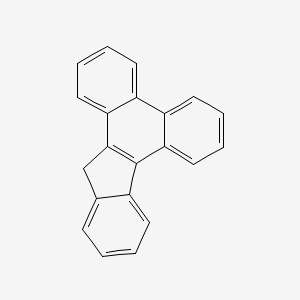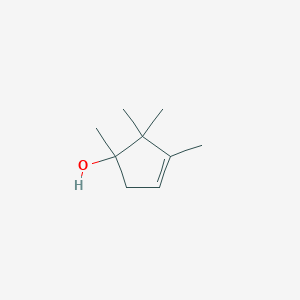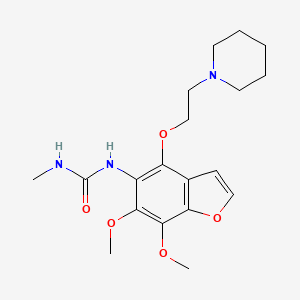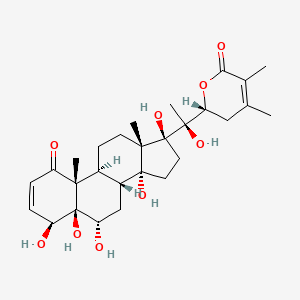
Withaperuvin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Withaperuvin is a type of withanolide, a class of naturally occurring steroids. Withanolides are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties .
Vorbereitungsmethoden
Withaperuvin can be isolated from natural sources such as Physalis peruviana through various chromatographic techniques. The process involves the extraction of the plant material using solvents like chloroform and n-butanol, followed by multiple chromatographic steps to purify the compound . The structure of this compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and ultraviolet-visible spectroscopy (UV-Vis) .
Analyse Chemischer Reaktionen
Withaperuvin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Withaperuvin has been extensively studied for its potential therapeutic applications. It has shown significant cytotoxicity against various cancer cell lines, including HepG2, SK-LU-1, and MCF7 cells . Additionally, this compound has demonstrated anti-diabetic properties by inhibiting human pancreatic alpha-amylase, making it a promising candidate for the treatment of type 2 diabetes .
Wirkmechanismus
The mechanism of action of Withaperuvin involves its interaction with specific molecular targets and pathways. For instance, this compound C has been shown to inhibit the bacterial protein Filamenting temperature-sensitive mutant Z (FtsZ), which plays a crucial role in bacterial cell division . This inhibition disrupts bacterial cell division and growth, making this compound a potential antibacterial agent. Additionally, this compound exhibits cytotoxic effects by inducing cell cycle arrest and downregulating the expression of G2/M regulatory proteins such as cdc2, cyclin B1, and cdc25C .
Vergleich Mit ähnlichen Verbindungen
Withaperuvin is part of a larger family of withanolides, which includes compounds like this compound C, this compound F, and this compound H . These compounds share similar structural features but differ in their specific biological activities and molecular targets. For example, this compound C has shown moderate cytotoxicity against cancer cells, while this compound F has been identified as a potential anti-diabetic agent . The unique structural features and diverse biological activities of this compound and its analogs make them valuable for various scientific research applications.
Eigenschaften
CAS-Nummer |
78285-97-9 |
|---|---|
Molekularformel |
C28H40O9 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-1-hydroxy-1-[(4S,5S,6S,8R,9S,10R,13S,14R,17S)-4,5,6,14,17-pentahydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,15,16-octahydro-4H-cyclopenta[a]phenanthren-17-yl]ethyl]-4,5-dimethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H40O9/c1-14-12-21(37-22(32)15(14)2)25(5,33)27(35)11-10-26(34)17-13-20(31)28(36)19(30)7-6-18(29)24(28,4)16(17)8-9-23(26,27)3/h6-7,16-17,19-21,30-31,33-36H,8-13H2,1-5H3/t16-,17+,19-,20-,21+,23-,24-,25-,26+,27-,28+/m0/s1 |
InChI-Schlüssel |
XLUKITCTLVOOAW-VQDSAXESSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@@]2(CC[C@@]3([C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@]5([C@@]4(C(=O)C=C[C@@H]5O)C)O)O)C)O)O)O)C |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2(CCC3(C2(CCC4C3CC(C5(C4(C(=O)C=CC5O)C)O)O)C)O)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


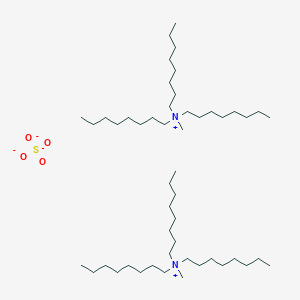
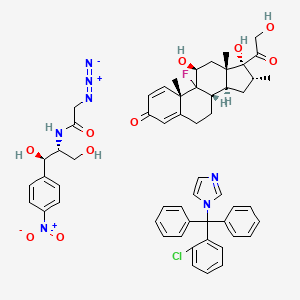
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxyethylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450035.png)
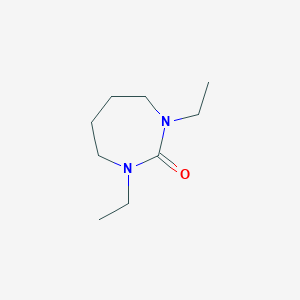
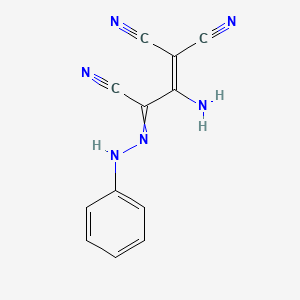
![6-[2-(2-Hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14450047.png)
![2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14450055.png)
